3-(Aminomethyl)-4-chloro-N-isobutylbenzamide
Description
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, an aminomethyl group (-CH2NH2) at the 3-position, and an isobutyl moiety attached to the amide nitrogen. Its molecular formula is C12H17ClN2O, with a molecular weight of 252.73 g/mol. The hydrochloride salt form (mentioned in ) is commonly used to enhance aqueous solubility for pharmacological applications .
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
3-(aminomethyl)-4-chloro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)7-15-12(16)9-3-4-11(13)10(5-9)6-14/h3-5,8H,6-7,14H2,1-2H3,(H,15,16) |
InChI Key |
BPDQRCIWYGICSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Benzamide Core First Approach
This method prioritizes the formation of the N-isobutylamide moiety early in the synthesis. Starting materials such as 4-chloro-3-nitrobenzoic acid or 4-chloro-3-methylbenzoic acid are converted to the corresponding amide before introducing the aminomethyl group. Advantages include simplified purification of intermediates and compatibility with subsequent functionalization steps.
Late-Stage Aminomethyl Functionalization
Here, the aminomethyl group is introduced via reductive amination or nucleophilic substitution after establishing the chloro and amide substituents. This approach benefits from modularity but requires careful protection/deprotection strategies to prevent side reactions.
Detailed Synthetic Routes
Step 1: Synthesis of 4-Chloro-3-nitro-N-isobutylbenzamide
4-Chloro-3-nitrobenzoic acid (1.0 equiv) is activated with 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) in THF under nitrogen. Isobutylamine (1.5 equiv) is added dropwise, yielding the amide after 12 h at room temperature (82% yield).
Table 1: Characterization Data for 4-Chloro-3-nitro-N-isobutylbenzamide
| Property | Value |
|---|---|
| Melting Point | 186°C |
| NMR (DMSO-) | δ 8.31 (d, J=2.1 Hz, 1H), 7.80 (dd, J=8.4, 2.1 Hz, 1H), 3.02 (dd, J=6.8, 5.9 Hz, 2H) |
| IR (ATR) | 1679 cm (C=O stretch) |
Step 2: Catalytic Hydrogenation of Nitro Group
The nitro intermediate is reduced using H (1 atm) over 10% Pd/C in ethanol at 25°C for 6 h, affording 4-chloro-3-amino-N-isobutylbenzamide (94% yield). Over-reduction is mitigated by strict temperature control.
Step 3: Reductive Amination to Introduce Aminomethyl
The primary amine reacts with formaldehyde (2.0 equiv) in methanol, followed by NaBH (3.0 equiv) at 0°C. The reaction proceeds via imine formation, yielding 3-(aminomethyl)-4-chloro-N-isobutylbenzamide (78% yield).
Table 2: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH | MeOH | 0 | 78 |
| 2 | NaBHCN | THF | 25 | 65 |
| 3 | BH-THF | DCM | -20 | 82 |
Step 1: Bromination of 4-Chloro-3-methyl-N-isobutylbenzamide
N-Bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.1 equiv) in CCl under reflux for 4 h provide 4-chloro-3-(bromomethyl)-N-isobutylbenzamide (89% yield). Radical stability at the benzylic position drives regioselectivity.
Step 2: Nucleophilic Amination
The bromide reacts with aqueous NH (28% w/w) in a sealed tube at 80°C for 12 h. Excess ammonia prevents dialkylation, yielding the target compound (71% yield).
Table 3: Comparative Analysis of Amination Methods
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aqueous NH, 80°C | 12 h | 71 | 98.5 |
| NH/MeOH, 60°C | 24 h | 63 | 97.2 |
| Urea, DMF, 100°C | 6 h | 58 | 95.8 |
Critical Analysis of Methodologies
Route 1 Advantages and Limitations
Route 2 Industrial Scalability Considerations
-
Bromination using NBS generates succinimide byproducts, complicating large-scale purification.
-
Microwave-assisted amination reduces reaction time to 2 h with comparable yields (68%), offering potential for continuous flow synthesis.
Spectroscopic Characterization and Quality Control
1H^1H1H NMR Profiling
The target compound exhibits characteristic signals:
-
δ 1.80 (m, 1H, isobutyl CH)
-
δ 3.55 (s, 2H, CHNH)
-
δ 7.53 (d, J=8.3 Hz, aromatic H)
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Differences and Implications
Aminomethyl vs. Amino Group (Target vs. This modification may enhance bioavailability or target affinity.
Chloro Substituent Position (Target vs. and )
- The target’s 4-Cl substituent contrasts with the 3-Cl in and the nitro group at position 4 in . Chloro at position 4 may optimize steric and electronic effects for specific biological targets, whereas nitro groups (e.g., ) could act as prodrug precursors or electron-withdrawing moieties.
Isobutyl vs. Bulky Substituents (Target vs. and )
- The isobutyl group in the target and offers moderate lipophilicity, while the sulfone in and chlorophenethyl in introduce polar or aromatic bulk. Sulfones (as in ) improve solubility but may reduce blood-brain barrier penetration compared to isobutyl.
Dichloro and Methylphenyl Modifications ()
- The dichloro and methylphenyl groups in increase molecular weight and halogenation, which could enhance receptor binding but raise metabolic stability or toxicity risks compared to the target compound.
Biological Activity
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C12H16ClN
- CAS Number : 1233025-09-6
- Molecular Weight : 223.72 g/mol
The biological activity of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the amine group allows for hydrogen bonding, which can enhance binding affinity to target proteins.
Antiinflammatory Properties
Research indicates that 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 1: Cytokine Inhibition Data
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1 | 30 | 25 |
| 10 | 60 | 55 |
| 50 | 85 | 80 |
Neuroprotective Effects
In a study assessing neuroprotective properties, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS).
Case Study: Neuroprotection in SH-SY5Y Cells
- Method : SH-SY5Y neuroblastoma cells were treated with hydrogen peroxide to induce oxidative stress.
- Results : Pre-treatment with 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide significantly reduced cell death (p<0.01) compared to control groups.
Potential Therapeutic Uses
The compound's biological activities suggest several therapeutic applications:
- Anti-inflammatory therapies for chronic diseases such as arthritis.
- Neuroprotective agents in conditions like Alzheimer's disease.
- Analgesic properties , potentially useful in pain management.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Flupirtine | Analgesic, neuroprotective | Modulation of potassium channels |
| Tivozanib | Anti-cancer | Inhibition of multiple kinases |
| Bosutinib | Anti-cancer, anti-inflammatory | Kinase inhibition |
Q & A
Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide, and how do reaction conditions affect yield?
The synthesis of benzamide derivatives typically involves coupling a substituted benzoyl chloride with an amine. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide are synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimizing reaction parameters (temperature, solvent polarity, stoichiometry) is critical:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature : Room temperature or mild heating (40–60°C) prevents side reactions.
- Purification : Column chromatography or recrystallization is used to isolate the product with >95% purity .
Q. How can researchers validate the structural integrity of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide post-synthesis?
Characterization involves:
- NMR spectroscopy : and NMR confirm substituent positions and amide bond formation. For instance, in N-(3-chlorophenethyl)-4-nitrobenzamide, aromatic protons appear at δ 7.5–8.3 ppm, while the amide proton resonates near δ 10.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl percentages .
Q. What solvent systems are optimal for dissolving 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide in biological assays?
Solubility screening is essential. For similar benzamides:
- Polar solvents : DMSO (10–50 mM stock solutions) is preferred for initial dissolution.
- Aqueous buffers : Dilute in PBS or saline with ≤1% DMSO to avoid cytotoxicity.
- Co-solvents : Ethanol or PEG-400 can enhance solubility but may interfere with assay readouts .
Advanced Research Questions
Q. How can computational methods guide the optimization of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide’s reactivity in target binding?
Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example:
- Reaction path analysis : ICReDD’s approach combines quantum calculations and experimental data to identify transition states and optimize reaction pathways .
- Docking studies : Molecular docking with enzymes (e.g., kinases) models hydrogen bonding and steric interactions, prioritizing derivatives for synthesis .
Q. What experimental design strategies minimize variability in pharmacological studies of this compound?
Statistical design of experiments (DoE) is critical:
- Factorial designs : Screen multiple variables (e.g., concentration, pH, temperature) simultaneously. For instance, a 2 factorial design efficiently identifies significant factors in enzyme inhibition assays .
- Response surface methodology (RSM) : Optimizes conditions (e.g., IC) using central composite designs .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions or impurities. Mitigation strategies include:
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Purity verification : Use HPLC (>98% purity) to exclude confounding byproducts .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., N-(4-chlorophenyl)-4-nitrobenzamide) to identify trends .
Q. What methodologies are recommended for studying the compound’s interaction with cytochrome P450 enzymes?
Q. How can researchers design in vivo studies to evaluate the compound’s blood-brain barrier (BBB) permeability?
- Pharmacokinetic profiling : Measure plasma and brain tissue concentrations post-administration (e.g., LC-MS/MS).
- In situ perfusion : Calculate BBB permeability coefficients (K) in rodent models .
Q. What advanced techniques elucidate the compound’s degradation pathways under physiological conditions?
- Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base).
- LC-HRMS : Identify degradation products (e.g., hydrolysis of the amide bond) and propose pathways .
Q. How can high-throughput screening (HTS) platforms be adapted for this compound’s SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
